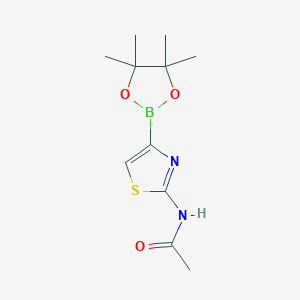
6-(Methoxycarbonyl)-4-nitropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methoxycarbonyl)-4-nitropyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxycarbonyl group at the 6-position, a nitro group at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxycarbonyl)-4-nitropyridine-2-carboxylic acid typically involves multi-step organic reactions One common method starts with the nitration of a pyridine derivative to introduce the nitro group at the 4-position
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxycarbonyl)-4-nitropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxycarbonyl group.
Major Products Formed
Reduction of the nitro group: 6-(Methoxycarbonyl)-4-aminopyridine-2-carboxylic acid.
Reduction of the carboxylic acid group: 6-(Methoxycarbonyl)-4-nitropyridine-2-methanol.
Substitution of the methoxycarbonyl group: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Methoxycarbonyl)-4-nitropyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Methoxycarbonyl)-4-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(Methoxycarbonyl)-4-aminopyridine-2-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
6-(Methoxycarbonyl)-4-nitropyridine-2-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
Uniqueness
6-(Methoxycarbonyl)-4-nitropyridine-2-carboxylic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6N2O6 |
|---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
6-methoxycarbonyl-4-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O6/c1-16-8(13)6-3-4(10(14)15)2-5(9-6)7(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
NDTTZGNFIGCHHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)

![4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852758.png)









![2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester](/img/structure/B14852819.png)
